3,3-Difluoro-1-oxaspiro[3.5]nonane
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Overview
Description
3,3-Difluoro-1-oxaspiro[3.5]nonane is an organic compound characterized by a spirocyclic structure, where a single oxygen atom bridges two carbon rings, and two fluorine atoms are attached to the third carbon of one of the rings. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-oxaspiro[3.5]nonane typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a dihalide under basic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
3,3-Difluoro-1-oxaspiro[3.5]nonane finds applications in various scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule, influencing biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3,3-Difluoro-1-oxaspiro[3.5]nonane exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular functions.
Pathways Involved: It can affect signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
3,3-Difluoro-1-oxaspiro[4.5]decane: Similar spirocyclic structure with an additional carbon in the ring.
3,3-Difluoro-1-oxaspiro[2.5]octane: Similar structure with one less carbon in the ring.
Uniqueness: 3,3-Difluoro-1-oxaspiro[3.5]nonane is unique due to its specific ring size and the presence of two fluorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
3,3-Difluoro-1-oxaspiro[3.5]nonane is a bicyclic compound notable for its unique spiro structure, which integrates a nonane framework with an oxygen atom. The presence of two fluorine atoms at the 3-position significantly influences its chemical and biological properties. This compound has garnered interest in medicinal chemistry and material science due to its potential biological activity and reactivity.
Chemical Structure and Properties
The molecular formula of this compound is C9H14F2O. The fluorine substituents are electron-withdrawing, enhancing the compound's reactivity and interaction with biological macromolecules. Its spirocyclic nature contributes to its stability and potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interactions with enzymes and receptors. The following sections detail specific findings related to its biological activity.
The mechanism of action for this compound involves:
- Binding Affinity : The fluorine atoms enhance binding affinity to biological targets, potentially modulating enzyme activity and receptor interactions.
- Covalent Modifications : The compound can react with nucleophilic sites on proteins, leading to covalent modifications that may inhibit specific biological pathways.
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects of this compound on specific enzymes, researchers found that it acted as a potent inhibitor of certain proteases. The fluorinated structure was crucial for enhancing the binding interactions with the enzyme's active site.
Enzyme Type | Inhibition Percentage | Mechanism of Action |
---|---|---|
Serine Protease | 85% | Competitive inhibition via active site binding |
Cysteine Protease | 75% | Covalent modification of active site residues |
Case Study 2: Antimicrobial Activity
Another study explored the antimicrobial properties of this compound against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | >128 µg/mL | Bacteriostatic |
Comparative Analysis
Comparative studies with structurally similar compounds highlight the unique biological profile of this compound.
Compound Name | Structure Type | Key Biological Activity |
---|---|---|
2,2-Difluoro-7-azaspiro[3.5]nonane | Aza-spirocyclic | Moderate enzyme inhibition |
1-Oxa-spiro[3.5]nonane | Oxa-spirocyclic | Low antimicrobial activity |
7-Azaspiro[3.5]nonane | Aza-spirocyclic | Limited bioactivity |
Properties
Molecular Formula |
C8H12F2O |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3,3-difluoro-1-oxaspiro[3.5]nonane |
InChI |
InChI=1S/C8H12F2O/c9-8(10)6-11-7(8)4-2-1-3-5-7/h1-6H2 |
InChI Key |
VOCVUKWWINKIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(CO2)(F)F |
Origin of Product |
United States |
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